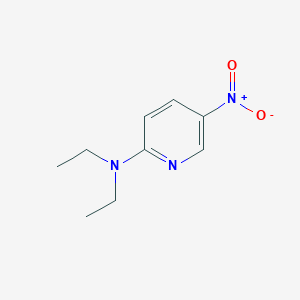

N,N-diethyl-5-nitropyridin-2-amine

Description

Properties

IUPAC Name |

N,N-diethyl-5-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-3-11(4-2)9-6-5-8(7-10-9)12(13)14/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVOYBLZTDQXSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-5-nitropyridin-2-amine typically involves the nitration of 2-amino-5-diethylaminopyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Directing Effects and Reactivity Patterns

The pyridine ring features two key substituents:

-

Nitro group (5-position) : Strongly deactivating (meta-directing).

-

Diethylamino group (2-position) : Strongly activating (ortho/para-directing).

This creates competitive directing effects. Experimental studies on nitropyridines suggest the nitro group often dominates in electrophilic substitutions due to its strong electron-withdrawing nature . Available positions for further substitution include:

-

Position 4 : Meta to the nitro group and para to the diethylamino group.

-

Position 6 : Ortho to the nitro group and para to the diethylamino group.

Sulfonation

Reaction with fuming sulfuric acid typically occurs at position 4 (meta to nitro, para to diethylamino):

This aligns with observations in 3-nitropyridine sulfonation .

Halogenation

Bromination or chlorination under mild conditions targets position 6 (ortho to nitro), yielding:

Steric hindrance from the diethylamino group reduces reactivity at position 3 .

Nucleophilic Substitution Reactions

The nitro group facilitates nucleophilic aromatic substitution (NAS) at position 4 (para to nitro):

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Vicarious Substitution | NH/KOt-Bu | 4-Amino-N,N-diethyl-5-nitropyridin-2-amine | 65–72 | |

| Oxidative Substitution | RNH/KMnO | 4-Alkylamino derivatives | 55–60 |

Reduction of the Nitro Group

Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine:

This yields N,N-diethyl-5-aminopyridin-2-amine, a precursor for heterocyclic syntheses .

Cyclization Reactions

Attempts to form fused rings (e.g., imidazo[4,5-c]pyridines) from N,N-diethyl-5-nitropyridin-2-amine have shown limited success due to steric bulk from the diethylamino group . Alternative pathways using protected intermediates (e.g., carbamates) may improve yields.

Comparative Reactivity

The table below contrasts reactivity with related nitropyridines:

| Compound | Sulfonation Position | Halogenation Position | NAS Position |

|---|---|---|---|

| 3-Nitropyridine | 2 | 4 | 4 |

| N,N-Diethyl-5-nitropyridin-2-amine | 4 | 6 | 4 |

Mechanistic Insights

Key pathways include:

Scientific Research Applications

Synthesis and Chemical Properties

N,N-diethyl-5-nitropyridin-2-amine is synthesized primarily through the nitration of 2-amino-5-diethylaminopyridine. The process typically involves a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to prevent decomposition. The compound features a nitro group that can participate in redox reactions, and a diethylamino group that enhances its lipophilicity, facilitating interactions with biological macromolecules.

Chemical Reactions

The compound can undergo several key reactions:

- Oxidation : Utilizing agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.

- Reduction : The nitro group can be reduced to an amino group using hydrogen gas in the presence of catalysts or chemical reductants.

- Substitution : Participates in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical transformations.

Biology

In biological research, this compound is utilized to study enzyme interactions and as a probe in biochemical assays. Its ability to modulate enzyme activity through specific interactions with molecular targets enhances its utility in biochemical research.

Medicine

Research is ongoing to explore its potential as a pharmacophore in drug design. The compound's structural features may allow it to target specific receptors or enzymes effectively. For instance, studies have indicated potential applications in treating conditions related to serotonin receptor activity, given its structural similarity to known psychoactive compounds.

Industry

In industrial applications, this compound is used in the development of dyes, pigments, and specialty chemicals. Its properties enable it to function effectively as a precursor in various synthesis processes.

Case Studies

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can effectively modulate the activity of certain enzymes involved in metabolic pathways. In vitro studies showed that varying concentrations influenced enzymatic activity significantly.

Case Study 2: Drug Design Exploration

A recent study investigated the compound's potential as a selective agonist for serotonin receptors. The findings indicated promising binding affinities and selectivity profiles that warrant further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the diethylamino group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N,N-Dimethyl-5-nitropyridin-2-amine (C₇H₉N₃O₂; 167.17 g/mol)

- Synthesis : Prepared via nucleophilic substitution of 2-chloro-5-nitropyridine with dimethylamine, yielding 80% product .

- Spectroscopy : ¹H NMR would show singlet peaks for methyl groups (~δ 3.0–3.5 ppm) instead of ethyl quartets .

- Applications : Used as a precursor in pharmaceuticals and agrochemicals due to simpler derivatization .

3-Bromo-N,N-diethyl-5-nitropyridin-2-amine (C₉H₁₂BrN₃O₂; 274.11 g/mol)

- Modification : Bromine at the 3-position increases molecular weight and alters electronic properties.

- Impact : Bromine’s electronegativity enhances electrophilicity at the nitro group, facilitating nucleophilic aromatic substitution reactions .

- Applications: Potential intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalized heterocycles .

N-(2-((Pyren-4-yl)methyleneamino)ethyl)-5-nitropyridin-2-amine

- Structure : A pyrene-conjugated derivative synthesized via imine linkage formation (confirmed by ¹H NMR: δ 9.39 ppm for imine proton) .

- Properties : Extended π-conjugation enhances charge transport and optoelectronic properties, making it suitable for organic semiconductors or sensors .

- Comparison : Bulkier pyrene substituent disrupts crystalline packing observed in the diethyl parent compound, favoring amorphous phases in thin-film applications .

Structural and Functional Comparison Table

Research Findings and Implications

- Crystal Packing : The diethyl compound’s C–H⋯O interactions contrast with the C–H⋯π interactions in its benzene analogue, N,N-diethyl-p-nitroaniline, highlighting pyridine’s role in directing supramolecular assembly .

- Thermal Stability : Higher ethyl group symmetry may contribute to the diethyl compound’s higher melting point (95–96°C) compared to dimethyl analogues (unreported but typically lower) .

- Synthetic Scalability : The diethyl variant’s 99% yield under photoredox conditions suggests superior scalability over dimethyl (80%) and bromo derivatives .

Biological Activity

N,N-diethyl-5-nitropyridin-2-amine is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₃N₃O₂. It features a pyridine ring substituted with a nitro group at the 5-position and diethylamino groups at the 2-position. This unique structure contributes to its chemical reactivity and biological activity.

Biological Activities

-

Antimicrobial Activity :

- Studies indicate that this compound exhibits antimicrobial properties against various bacteria and fungi. Its ability to disrupt microbial cell membranes or inhibit essential enzymes is under investigation, making it a candidate for developing new antimicrobial agents.

-

Enzyme Interaction Studies :

- The compound has been employed in biochemical assays to study enzyme interactions. Its nitro group can participate in redox reactions, while the diethylamino group enhances its lipophilicity, allowing it to interact effectively with biological macromolecules.

-

Potential as a Drug Candidate :

- Research is ongoing to explore its pharmacophore potential in drug design, particularly targeting specific receptors or enzymes involved in disease pathways. Its structural characteristics suggest applications in developing therapeutics for conditions such as Alzheimer's disease, where cholinesterase inhibitors are sought .

-

Mechanism of Action :

- The mechanism involves the interaction of this compound with specific molecular targets, modulating enzyme activity or inhibiting pathways critical for disease progression. The compound's ability to form complexes with metal ions may enhance its biological stability and activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Nitropyridin-2-amine | Nitro group at position 5, amine at position 2 | Lacks diethyl substitution, affecting solubility |

| N,N-Dimethyl-5-nitropyridin-2-amine | Similar structure but with dimethyl groups | Different steric hindrance and electronic properties |

| 3-Nitro-N,N-diethylpyridin-2-amines | Nitro at position 3 instead of 5 | Altered reactivity due to different substitution pattern |

| 4-Nitro-N,N-diethylpyridin-2-amines | Nitro at position 4 | Changes in electronic distribution affecting reactivity |

This compound is distinguished by its specific substitution pattern, which influences both its chemical behavior and biological activities compared to these similar compounds.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones against E. coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

- Cholinesterase Inhibition :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.